acetic acid;chromium;dihydrate
Description
Historical Context and Initial Characterization of Chromium(II) Acetate (B1210297) Dihydrate
The initial synthesis of a chromium(II) acetate compound was first reported by the French chemist Eugène-Melchior Péligot in 1844. wikipedia.orgchemeurope.com However, the remarkable and unusual structure of what is now known as chromium(II) acetate dihydrate was not fully understood and characterized until 1951. wikipedia.orgchemeurope.com For over a century, its unique bonding remained unrecognized. wikipedia.org
Early research noted the compound's unusual properties for a Cr(II) species, such as its brick-red color and diamagnetism, which contradicted the typical paramagnetic nature of many chromium(II) compounds. sohag-univ.edu.egumb.edu These peculiar characteristics hinted at a complex electronic structure, which would later be explained by the presence of a strong interaction between the two metal centers. sohag-univ.edu.eg The synthesis of chromium(II) acetate dihydrate has historically been a benchmark for assessing the skills of inorganic chemists due to its sensitivity to air, where accidental exposure leads to a noticeable discoloration of the bright red product. wikipedia.orgchemeurope.comumb.edu
The compound is a reddish diamagnetic powder, though it can be grown into diamond-shaped tabular crystals. wikipedia.org It exhibits poor solubility in water and methanol (B129727), which is consistent with its nonionic character. wikipedia.orgchemeurope.com
Overview of Dimeric Chromium(II) Carboxylates and the Quadruple Metal-Metal Bond Paradigm
Chromium(II) acetate dihydrate is a prime example of a broader class of compounds known as dimeric chromium(II) carboxylates, which generally adopt a "paddlewheel" structure. rsc.org This structural motif is central to understanding the unique bonding in these molecules. The defining feature of these compounds is the quadruple bond between the two chromium atoms, a concept that revolutionized the understanding of chemical bonding between metal atoms. wikipedia.orgwikipedia.org
A quadruple bond involves the sharing of eight electrons between two metal centers and is an extension of the more common double and triple bonds. wikipedia.org This type of bond is most frequently observed among transition metals in the middle of the d-block, including chromium, molybdenum, rhenium, and tungsten. wikipedia.org The formation of a quadruple bond in chromium(II) acetate dihydrate arises from the overlap of four d-orbitals from each chromium atom. wikipedia.orgchemeurope.com This interaction consists of:
One sigma (σ) bond from the overlap of the dz² orbitals.
Two pi (π) bonds from the overlap of the dxz and dyz orbitals.
One delta (δ) bond from the overlap of the dxy orbitals. wikipedia.orgchemeurope.com
The existence of this quadruple bond is supported by the compound's diamagnetism and the notably short distance between the two chromium atoms, which is approximately 236.2 ± 0.1 picometers. wikipedia.orgchemeurope.com In the absence of axial ligands or with the substitution of carboxylates with isoelectronic nitrogenous ligands, the Cr-Cr bond distance can be even shorter. chemeurope.com The strength and length of this quadruple bond can be influenced by the nature of the axial ligands, with increasing Lewis basicity of the ligands leading to a weakening of the intermetallic vibrations. e-asct.orgnih.gov
The concept of the quadruple bond was first elucidated through the study of potassium octachlorodirhenate (K₂[Re₂Cl₈]·2H₂O) by F. Albert Cotton and his colleagues, who provided a molecular orbital rationale for this type of bonding. wikipedia.org This paradigm was then applied to explain the structure and properties of chromium(II) acetate dihydrate and other similar dimeric carboxylates. wikipedia.orgwikipedia.org
Fundamental Coordination Chemistry Principles Relevant to Chromium(II) Acetate Dihydrate
The structure and properties of chromium(II) acetate dihydrate are deeply rooted in the principles of coordination chemistry. In this compound, each chromium(II) ion is in a d⁴ electron configuration. sohag-univ.edu.eguec.ac.jp The coordination environment around each chromium atom is octahedral. wikipedia.orgchemeurope.com
The coordination sphere of each chromium atom is composed of:
Four oxygen atoms from the four bridging acetate ligands, which form a square plane.
One water molecule located in an axial position.
The other chromium atom, situated opposite the water molecule. wikipedia.orgchemeurope.com
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes like chromium(II) acetate dihydrate. britannica.comwikipedia.org LFT, which is an application of molecular orbital theory to transition metal complexes, explains how the interaction between the metal's d-orbitals and the ligands' orbitals affects the energy levels of the d-orbitals. wikipedia.orglibretexts.org In an octahedral complex, the d-orbitals split into two sets of different energies. britannica.com For chromium(II) acetate dihydrate, the formation of the quadruple bond and the resulting diamagnetism can be rationalized by considering the molecular orbital diagram for the [Cr₂]⁴⁺ core, where the eight d-electrons of the two Cr(II) ions fill the bonding molecular orbitals (σ, 2π, δ), leaving no unpaired electrons. sohag-univ.edu.eguec.ac.jp
The color of transition metal complexes is also explained by ligand field theory, arising from electronic transitions between the split d-orbitals. britannica.com The brick-red color of chromium(II) acetate dihydrate is a consequence of these electronic transitions within its unique dimeric structure.
Structure
2D Structure
Properties
Molecular Formula |
C4H12CrO6 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
acetic acid;chromium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cr.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
InChI Key |
QJHJGGPYUBXCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.[Cr] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Chromium Ii Acetate Dihydrate
Conventional Synthetic Routes to Chromium(II) Acetate (B1210297) Dihydrate.
Traditional methods for synthesizing chromium(II) acetate dihydrate primarily rely on the reduction of chromium from a higher oxidation state, typically +3 or +6, in an aqueous medium.
Reduction of Higher Oxidation State Chromium Precursors.
The most common strategy involves the chemical reduction of a soluble chromium(III) or chromium(VI) salt to the chromium(II) state, followed by precipitation with an acetate source.
Zinc-Mediated Reduction in Aqueous Acidic Media.
The zinc-mediated reduction of chromium(III) ions in a strong acidic medium is the most classic and widely taught method for preparing chromium(II) acetate dihydrate. wikipedia.orgchemeurope.com The synthesis typically begins with a chromium(III) salt, such as chromium(III) chloride hexahydrate, or a chromium(VI) compound like potassium dichromate. umb.eduumb.edu If starting with Cr(VI), it is first reduced to green Cr(III) before the subsequent reduction to Cr(II). umb.eduumb.edu
The process involves dissolving the chromium precursor in water and adding a strong acid, usually concentrated hydrochloric acid, followed by granulated zinc metal. umb.eduprepchem.com The zinc acts as the reducing agent, and its reaction with the acid also generates hydrogen gas, which helps to create an inert atmosphere and protect the highly oxygen-sensitive Cr(II) ion from oxidation. umb.eduumb.edu The reduction is visually monitored by a distinct color change of the solution from the green of Cr(III) to the clear, sky blue of Cr(II). umb.eduumb.edu
Once the reduction is complete, the blue solution containing the Cr(II) ions is transferred, under the pressure of the continuously evolving hydrogen gas or another inert gas, into a saturated aqueous solution of sodium acetate. umb.eduprepchem.com This results in the immediate precipitation of chromium(II) acetate dihydrate as a characteristic bright red solid. wikipedia.orgprepchem.com The entire procedure must be conducted under anaerobic conditions, as any exposure to air will cause the oxidation of Cr(II) back to Cr(III), indicated by a discoloration of the final product. wikipedia.orgprepchem.com
| Component | Material/Condition | Purpose/Observation | Reference |
|---|---|---|---|
| Cr Precursor | Chromium(III) chloride hexahydrate or Potassium dichromate | Source of chromium ions. | umb.eduprepchem.com |
| Reducing Agent | Granulated Zinc (mossy) | Reduces Cr(III) to Cr(II). | wikipedia.orgumb.edu |
| Medium | Concentrated Hydrochloric Acid (HCl) in water | Provides acidic conditions for reduction. | prepchem.com |
| Precipitating Agent | Saturated Sodium Acetate solution | Provides acetate ions to form the final product. | prepchem.com |
| Atmosphere | Inert (e.g., H₂, CO₂, Ar) | Prevents air-oxidation of Cr(II). | wikipedia.orgumb.edu |
| Indicator of Completion | Color change from green (Cr(III)) to sky blue (Cr(II)). | Visual confirmation of successful reduction. | umb.edu |
| Product | Bright red precipitate of Cr₂(CH₃CO₂)₄(H₂O)₂. | Final isolated compound. | wikipedia.org |
Role of Hydrazine (B178648) Hydrate (B1144303) as Reducing Agent and Initiator.
Hydrazine hydrate has been identified as a key reagent in certain synthetic preparations of chromium acetate. google.comgoogle.com In a patented method for producing chromium acetate from chromic anhydride, hydrazine hydrate is added to the reaction mixture to reduce the hexavalent chromium. google.com Another patented process, which starts from chromium(III) oxide, utilizes hydrazine hydrate as an "initiator." google.com In this context, the initiator facilitates the reaction between the relatively inert chromium(III) oxide and acetic acid, likely through a reduction-oxidation cycle, to form the acetate salt. google.com
Exploration of Alternative Initiators for Chromium(II) Acetate Dihydrate Synthesis.
Research into alternative reagents has been explored to optimize the synthesis. A Chinese patent describes a class of aminated compounds with the general structure H₂NRHN (where R can be hydrogen or an alkyl group) that can serve as initiators for the reaction of chromium(III) oxide with acetic acid. google.com This class of compounds includes hydrazine hydrate (where R=H). google.com The use of these initiators is reported to be part of a simple and efficient method for industrial production. google.com
Direct Reaction of Chromium(III) Oxide with Acetic Acid.
An alternative to starting with soluble chromium salts is the direct reaction of chromium(III) oxide (Cr₂O₃) with acetic acid. This method is outlined in a Chinese patent and presents a scalable industrial process. google.com The process involves heating a mixture of chromium(III) oxide, acetic acid, water, and an initiator (such as hydrazine hydrate) to 70–80 °C for several hours. google.com The use of chromium(III) oxide instead of chromium sulfate (B86663) and acetic acid instead of sodium acetate is noted as an advantage, simplifying the process and improving efficiency. google.com The reaction yields a crystalline product with a purity reported to be greater than 99%. google.com
| Reactant/Condition | Specification | Details | Reference |
|---|---|---|---|
| Chromium Source | Chromium(III) Oxide (Cr₂O₃) | Replaces chromium sulfate used in other methods. | google.com |
| Acetate Source | Acetic Acid (CH₃COOH) | Replaces sodium acetate. | google.com |
| Initiator | Hydrazine Hydrate or other H₂NRHN compounds | Facilitates the salt-forming reaction. | google.com |
| Solvent | Water | The molar ratio of reactants is a key parameter. | google.com |
| Temperature | 70–80 °C | Reaction is carried out under heating and stirring. | google.com |
| Reaction Time | ~6 hours | Heating is stopped after the salt-forming reaction is complete. | google.com |
Advanced Synthetic Approaches to Chromium(II) Acetate Dihydrate and Analogues.
More recent research has focused on developing more convenient and higher-yield synthetic routes, particularly for anhydrous chromium(II) acetate and its analogues, which are valuable precursors for other chromium(II) compounds. chemeurope.comrsc.orgresearchgate.net These advanced methods often bypass the stringent anaerobic conditions required for the conventional aqueous synthesis of the dihydrate.
A significant development is the one-pot synthesis of crystalline anhydrous chromium(II) acetate (Cr₂(OAc)₄) from chromium metal powder. researchgate.net This route involves reacting chromium powder in the open air with a mixture of acetic acid, acetic anhydride, and hydrobromic acid. researchgate.net This method is superior to older multi-step procedures that required strict anaerobic conditions or used expensive starting materials like chromocene. wikipedia.orgresearchgate.net
Once anhydrous chromium(II) acetate is obtained, it can be used to synthesize the dihydrate or other analogues, Cr₂(OAc)₄L₂, where L is a coordinating ligand. researchgate.nete-asct.org Two innovative techniques for this second step are Ligand Vapor Diffusion (LVD) and seed-mediated growth.
Sonochemical Synthesis Techniques for Chromium(II) Complexes
Sonochemistry, the application of ultrasound to chemical reactions, offers a promising green chemistry approach that can enhance reaction rates, improve yields, and reduce reaction times. numberanalytics.comekb.eg The core principle of sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-frequency sound waves (typically 20 kHz to 10 MHz). ekb.egnumberanalytics.com This collapse generates transient, localized "hot spots" with extreme conditions—temperatures around 5,000 K and pressures of approximately 1,000 atm—which can dramatically accelerate chemical processes. ekb.eg
While specific literature detailing the direct sonochemical synthesis of chromium(II) acetate dihydrate is not prevalent, the technique has been successfully applied to other transition metal complexes. For instance, a discrete trinuclear copper(II) complex has been synthesized using a sonochemical process that was noted for its short reaction time and high yield. rsc.org Similarly, nano-sized complexes of Fe(II) and Cu(II) have been prepared using an ultrasonic sonicator method, demonstrating the utility of this technique in creating nano-materials. nsps.org.ng
Hydrothermal Reaction Conditions for Chromium(II) Carboxylates
Hydrothermal synthesis offers a route to crystalline materials by conducting reactions in water at elevated temperatures and pressures. This method has been investigated for the reaction of chromium(II) carboxylates, such as chromium(II) acetate, with other organic ligands.
Formation of Dinuclear Chromium(III) Hydroxy Squarate Complexes
A notable example of a hydrothermal reaction involving chromium(II) acetate is its reaction with squaric acid. acs.org In a typical procedure, chromium(II) acetate dihydrate is reacted with an excess of squaric acid in degassed, deionized water under anaerobic conditions. The mixture is sealed in an autoclave and heated to 150 °C. acs.org
This process does not yield a Cr(II) product but instead results in a one-electron oxidation of each metal atom, forming an air-stable, crystalline dinuclear chromium(III) complex. The product is formulated as Cr₂(μ-OH)₂(μ-C₄O₄)₂(H₂O)₄·2H₂O, an edge-shared bioctahedral structure featuring doubly bridging hydroxide (B78521) and squarate ligands. acs.org This study highlights that hydrothermal conditions, while effective for producing thermodynamically stable crystalline products, can also promote oxidation, a critical consideration when targeting low-valent metal complexes like Cr(II). acs.org
Purification and Isolation Strategies for High Purity Chromium(II) Acetate Dihydrate
The isolation of pure chromium(II) acetate dihydrate is critically dependent on the stringent exclusion of atmospheric oxygen, to which the Cr(II) ion is highly sensitive. umb.eduwikipedia.org The quality of the final product is a direct reflection of the meticulous control over the reaction atmosphere and the subsequent purification steps.
Precipitation Mechanisms via Sodium Acetate Treatment
The most common and effective method for isolating chromium(II) acetate involves its rapid precipitation from an aqueous solution. wikipedia.org The synthesis typically begins with the reduction of a chromium(III) salt, such as chromium(III) chloride or potassium dichromate, using a strong reducing agent like zinc metal in an acidic medium. umb.eduwikipedia.orgprepchem.com This reduction is visually indicated by a distinct color change from the green of Cr(III) to the characteristic sky-blue of the aquated Cr(II) ion. umb.eduumb.edu
Once the reduction to Cr(II) is complete, the blue solution is transferred, under positive pressure of an inert gas, into a deoxygenated solution of sodium acetate. umb.eduprepchem.com The addition of the Cr(II) solution to the acetate-rich medium results in the immediate formation of a bright red precipitate of chromium(II) acetate dihydrate. umb.eduwikipedia.org This precipitation is driven by the formation of the stable, sparingly soluble dimeric structure of the product.
Importance of Inert Atmosphere Control in Chromium(II) Acetate Dihydrate Synthesis
The synthesis of chromium(II) acetate dihydrate is a classic test of an inorganic chemist's skill, primarily due to the compound's extreme sensitivity to air. umb.eduwikipedia.org The Cr(II) ion is readily oxidized to the more stable Cr(III) state (E° = +0.41 V for Cr²⁺ ⇌ Cr³⁺ + e⁻), a reaction that occurs rapidly in the presence of oxygen. umb.edu
To prevent this oxidation, the entire synthesis and purification process must be conducted under a strictly controlled inert atmosphere. umb.eduprepchem.com This is typically achieved by continuously flushing the reaction apparatus with an inert gas such as nitrogen or carbon dioxide. prepchem.com Any accidental introduction of air is immediately evident by the discoloration of the bright red product to a muddy, grayish-green color, indicating the presence of Cr(III) impurities. wikipedia.orgprepchem.com Maintaining positive pressure of the inert gas during solution transfers is a critical step to prevent atmospheric oxygen from entering the system. umb.edu
Recrystallization and Washing Protocols for Product Purity
After precipitation, the crude chromium(II) acetate dihydrate must be thoroughly washed to remove soluble impurities, such as unreacted salts and the reducing agent. The washing protocol is crucial for obtaining a high-purity final product and must also be performed under anaerobic conditions to prevent oxidation. umb.edu
Multiple washing steps with different solvents are employed. The red precipitate is typically washed sequentially with several portions of ice-cold, deoxygenated distilled water, followed by washes with ethanol (B145695) and, finally, diethyl ether. umb.edu The water washes remove residual sodium acetate and other inorganic salts, while the ethanol and ether washes facilitate the removal of water and allow the product to be dried more easily. umb.edu An alternative procedure involves washing with water that has been saturated with carbon dioxide to ensure it remains deoxygenated. prepchem.com
For obtaining products of even higher crystallinity and purity, recrystallization techniques can be employed. This can involve methods like the slow cooling of a saturated solution or vapor diffusion techniques, which have been shown to produce high-quality crystals. e-asct.org
The following table summarizes various washing protocols used in the purification of chromium(II) acetate dihydrate:
| Source | Washing Solvent 1 | Washing Solvent 2 | Washing Solvent 3 | Drying Method |
| Procedure A umb.edu | 3 x 3 mL ice-cold, deoxygenated water | 1 x 5 mL ethanol | 1 x 5 mL ether | Air-dried on filter paper for a short period. |
| Procedure B prepchem.com | Several portions of water saturated with CO₂ | 3 x 30 mL absolute alcohol | 30 mL absolute ether | Dried under suction in a stream of CO₂. |
| Procedure C youtube.com | Boiled and chilled DI water | Not specified | Not specified | Filtered under inert atmosphere. |
This table presents a summary of washing protocols as described in the cited literature.
Structural Characterization and Elucidation of Bonding in Chromium Ii Acetate Dihydrate
Single Crystal and Powder X-ray Diffraction Studies of Chromium(II) Acetate (B1210297) Dihydrate
X-ray diffraction techniques have been paramount in unraveling the intricate three-dimensional structure of chromium(II) acetate dihydrate.
Analysis of the Quadruple Chromium-Chromium Bond Distance
A key feature of chromium(II) acetate dihydrate is the presence of a quadruple bond between the two chromium atoms. wikipedia.orgchemeurope.com This strong metal-metal interaction is a consequence of the overlap of four d-orbitals from each Cr(II) ion (d_z² for a σ bond, d_xz and d_yz for two π bonds, and d_xy for a δ bond). alchetron.comwikipedia.orgchemeurope.com The formation of this quadruple bond explains the compound's diamagnetism, as all the d electrons are paired in the bonding orbitals. sohag-univ.edu.eg
The Cr-Cr bond distance is a critical parameter for understanding the strength of this interaction. In chromium(II) acetate dihydrate, the Cr-Cr distance has been determined to be approximately 236.2 ± 0.1 picometers (pm). alchetron.comwikipedia.org This distance is sensitive to the nature of the axial ligands. For instance, in the anhydrous form of chromium(II) acetate, the Cr-Cr bond is shorter, measuring 2.288 Å (228.8 pm). wikipedia.org The internuclear distance is known to increase with the Lewis basicity of the axial ligand, following the trend: anhydrous < methanol (B129727) < water < pyridine (B92270). rsc.org The range of Cr-Cr bond distances in various quadruply bonded chromium(II) carboxylate complexes spans from 1.95 to 2.55 Å. sohag-univ.edu.eg
| Compound | Cr-Cr Bond Distance (Å) |
| Anhydrous Chromium(II) Acetate | 2.288 |
| Chromium(II) Acetate Methanol Adduct | 2.329 |
| Chromium(II) Acetate Dihydrate | 2.362 |
| Chromium(II) Acetate Pyridine Adduct | 2.369 |
Spectroscopic Probes for Chromium(II) Acetate Dihydrate Structure and Electronic State
Spectroscopic techniques provide further insights into the structure and electronic properties of chromium(II) acetate dihydrate.
Vibrational Spectroscopy (Infrared, Raman) for Ligand and Metal-Ligand Modes
Vibrational spectroscopy is a powerful tool for probing the bonding within the molecule. In the Raman spectrum of chromium(II) acetate dihydrate, specific bands can be assigned to the Cr-Cr stretching and twisting/bending modes. rsc.org The Cr-Cr stretching vibration is typically observed around 550 cm⁻¹, while the twisting/bending modes appear near 350 cm⁻¹. rsc.org An overtone of the Cr-Cr quadruple bond vibration is also distinctly visible around 700 cm⁻¹. rsc.org The frequencies of these intermetallic vibrations are observed to weaken (red-shift) as the Lewis basicity of the axial ligands increases. e-asct.orgresearchgate.net
Infrared (IR) spectroscopy provides information about the organic ligands. The IR spectrum of chromium(II) acetate dihydrate shows characteristic absorptions for the H-C-H bonds and the C-O stretches of the ester functional groups within the acetate ligands. meetrajesh.com
Electronic Spectroscopy (UV-Visible) for d-d Transitions and Charge Transfer
The electronic spectrum of chromium(II) acetate dihydrate is dominated by transitions involving the d-orbitals of the chromium atoms. The brick-red color of the compound is a result of its electronic absorption properties. sohag-univ.edu.eg The unique quadruple bond in the ground state gives rise to specific excited states. acs.org Low-temperature polarized single-crystal absorption studies have been conducted to assign the observed electronic transitions. acs.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is related to the δ and δ* orbitals, can be tuned by changing the axial ligands. e-asct.org An increase in the Lewis basicity of the axial ligand reduces the energy required for the δ to δ* transition. e-asct.org
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C MAS)
While less common, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide structural information. For instance, ¹³C Magic Angle Spinning (MAS) NMR would be expected to show distinct resonances for the carbonyl and methyl carbons of the acetate ligands, providing information about the local environment of these groups within the crystal lattice.
Coordination Environment and Axial Ligand Interactions in Chromium(II) Acetate Dihydrate
The molecular structure of chromium(II) acetate dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, is a dinuclear complex featuring a distinctive paddle-wheel configuration. alchetron.comnih.gov In this arrangement, two chromium atoms are bridged by four acetate (OAc) ligands. alchetron.comwikipedia.org The coordination environment around each chromium(II) ion is characterized by a square-pyramidal geometry, which, when considering the chromium-chromium bond, can be described as octahedral. nih.govquora.com Each chromium center is bonded to four oxygen atoms from the four bridging acetate ligands in the equatorial plane. wikipedia.orgquora.comchemeurope.com The fifth coordination site, the axial position, is occupied by a water molecule, and the sixth position is occupied by the other chromium atom, completing the octahedral geometry. alchetron.comwikipedia.orgquora.com
Electronic Structure and Theoretical Investigations of Chromium Ii Acetate Dihydrate
Quantum Chemical Calculations on Metal-Metal Multiple Bonding
The bond between the two chromium atoms in chromium(II) acetate (B1210297) dihydrate is exceptionally short, measured at 236.2 ± 0.1 picometers, which is indicative of strong metal-metal interaction. wikipedia.orgchemeurope.com This interaction is described as a quadruple bond, a concept extensively explored through quantum chemical calculations. This bonding arises from the overlap of four d-orbitals from each Cr(II) ion:
One sigma (σ) bond from the overlap of the d(_{z^2}) orbitals.
Two pi (π) bonds from the overlap of the d({xz}) and d({yz}) orbitals.
One delta (δ) bond from the overlap of the d(_{xy}) orbitals. wikipedia.orgchemeurope.com
This quadruple bond is a defining feature of the molecule, which adopts a D(_{4h}) symmetry (ignoring hydrogen atoms) with four bridging acetate ligands and two axial water molecules. chemeurope.com The presence of this bond is challenging for computational quantum chemistry methods due to the strong multireference character of the Cr₂ unit. researchgate.net Multiconfigurational wavefunction methods are often required to accurately describe the electronic structure of such multiply bonded systems. researchgate.net
Density Functional Theory (DFT) has been widely applied to study chromium dimers and related compounds. For chromium clusters, DFT calculations have shown good agreement with experimental data for properties like bond length. wpmucdn.com However, in the case of chromium(II) acetate dihydrate, while DFT has been used, some functionals have been shown to significantly underestimate the Cr-Cr bond distance. osti.gov
Theoretical studies of vibrational frequencies are crucial for understanding the strength of the metal-metal bond. The Cr-Cr stretching mode, ν(Cr-Cr), in particular, has been a subject of debate. In some complexes with ultrashort Cr-Cr bonds, the assignment of this mode has been ambiguous. osti.gov For chromium(II) acetate dihydrate, computational methods like Complete Active Space Perturbation Theory (CASPT2) have been employed to calculate the Cr-Cr stretching frequency, yielding results that can be compared with experimental Raman spectroscopy data. osti.gov For instance, CASPT2 calculations predict the harmonic Cr-Cr stretching mode at 282 cm⁻¹, with other coupled modes appearing in the spectrum. osti.gov This highlights the complexity of vibrational analysis in these systems, where metal-metal and metal-ligand motions can be extensively mixed. osti.gov
Below is a table comparing theoretical and experimental vibrational data for related chromium complexes.
| Complex | Method | Calculated ν(Cr-Cr) (cm⁻¹) | Experimental ν(Cr-Cr) (cm⁻¹) |
| Cr₂(O₂CCH₃)₄(H₂O)₂ | CASPT2 | 282 | ~300-400 (broad/complex) |
| Cr₂(mhp)₄ | CASPT2 | ~299 (average) | 340 or 400 |
| Cr₂(dmp)₄ | DFT (estimation) | 650 or 365 | Ambiguous |
Data sourced from computational studies and vibrational spectroscopy reports. osti.gov
Magnetic Properties and Electronic Configurations of Chromium(II) Acetate Dihydrate
Chromium(II) acetate dihydrate is a diamagnetic substance, meaning it has no unpaired electrons and is repelled by a magnetic field. wikipedia.orgchemeurope.com This property is a direct result of the formation of the quadruple bond. The eight d-electrons (four from each Cr(II) center) populate the bonding molecular orbitals (σ, 2π, δ), leading to a configuration of σ²π⁴δ². This leaves no unpaired electrons, resulting in a net spin of zero (S=0) for the ground state. The diamagnetism provides strong experimental evidence for the existence of the quadruple bond. wikipedia.org Interestingly, the magnetic properties can be tuned by the axial ligands. The coordination of ligands at the axial positions can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and with sufficient energy, can induce a diamagnetism-paramagnetism transition through the excitation of electrons. e-asct.org
The mechanism of this coupling can be complex, involving both direct "through-space" interaction between the metal d-orbitals and "superexchange" mediated by the bridging ligands. acs.orgresearchgate.net The strength of the antiferromagnetic coupling, often quantified by the exchange coupling constant (J), is sensitive to the metal-metal distance and the geometry of the bridging ligands. acs.orgrsc.org
DFT calculations have been instrumental in understanding and quantifying these interactions. For example, in various di-alkoxo-bridged and tris-hydroxo-bridged Cr(III) dimers, DFT has been used to calculate the J values, which have shown good agreement with experimental data. acs.orgrsc.org These studies indicate that antiferromagnetic coupling can arise primarily from direct metal-metal interaction but can be significantly enhanced by ligand-mediated superexchange. acs.org
Calculated Exchange Coupling Constants (J) for Various Cr(III) Dimers
| Complex Type | Method | Calculated J (cm⁻¹) | Coupling Type |
|---|---|---|---|
| Tris-hydroxo-bridged | DFT (TPSS) | -91.2 | Antiferromagnetic |
| Di-alkoxo-bridged (Complex 1) | DFT | -12.64 | Antiferromagnetic |
| Di-alkoxo-bridged (Complex 2) | DFT | -3.63 | Antiferromagnetic |
| Di-alkoxo-bridged (Complex 7) | DFT | -1.53 | Antiferromagnetic |
Data highlights the weak antiferromagnetic interactions in various bridged Cr(III) dimers as determined by DFT calculations. acs.orgrsc.org
Jahn-Teller Distortions and Orbital Ordering Phenomena in Chromium(II) Systems
The Jahn-Teller distortion is a direct manifestation of the coupling between the electronic states and the nuclear vibrational modes (phonons in a solid), known as vibronic or electron-phonon coupling. aps.org For Cr(II) systems, this coupling leads to significant distortions from idealized octahedral symmetry. iucr.orgnih.gov For example, studies on the hydrated Cr(II) ion, [Cr(H₂O)₆]²⁺, show a pronounced Jahn-Teller distortion. researchgate.net
The strength of electron-phonon coupling can be investigated directly through advanced techniques like ultrafast X-ray diffraction, which can measure the generation of phonons following electronic excitation. aps.org In chromium metal, it has been shown that the wave-vector dependence of electron-phonon coupling is a key factor driving the dynamics of lattice vibrations. aps.org In molecular Cr(II) complexes, this coupling is responsible for the static or dynamic distortions observed in their crystal structures, which in turn influences their reactivity and spectroscopic properties. adichemistry.comnih.gov
Impact on Physical Behavior in Chromium(II) Fluoroperovskites
A review of the scientific literature did not yield specific information regarding the direct impact or use of chromium(II) acetate dihydrate on the physical behavior of chromium(II) fluoroperovskites. While chromium(II) acetate is a common precursor for synthesizing other chromium(II) compounds, a direct link to the synthesis or modification of fluoroperovskite physical properties is not documented in the reviewed sources. wikipedia.orgumb.edu
Reactivity and Reaction Mechanisms of Chromium Ii Acetate Dihydrate Complexes
Ligand Substitution and Exchange Dynamics
The substitution of the axial water ligands in chromium(II) acetate (B1210297) dihydrate is a key aspect of its chemistry, allowing for the formation of a wide array of derivatives. The lability of the Cr(II) ion, in stark contrast to the inertness of many Cr(III) species, dictates the rapid nature of these exchange reactions. libretexts.org
Ligand substitution reactions in octahedral complexes can proceed through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. The interchange mechanism is a concerted process without a detectable intermediate, where the entering and leaving groups exchange in a single step. This is further classified as dissociative interchange (Iₑ) or associative interchange (Iₐ) depending on the degree of bond formation with the incoming ligand in the transition state.
Several factors critically influence the rate and mechanism of ligand substitution in chromium(II) acetate dihydrate.
Nature of the Incoming Ligand: In an associative pathway, the nucleophilicity and concentration of the entering ligand directly affect the reaction rate. Stronger Lewis bases can accelerate the substitution process. e-asct.org The coordination of different ligands to the axial positions can also influence the Cr-Cr bond distance. wikipedia.org
Electron Density at the Metal Center: A lower electron density at the chromium center makes it more susceptible to nucleophilic attack by an incoming ligand, favoring an associative pathway. This is influenced by the other ligands already present in the coordination sphere.
Solvent Effects: The solvent can act as a competing ligand and can also influence the stability of the transition state. The replacement of axial water molecules can be achieved by dissolving the anhydrous complex in a target solvent or by exposing it to the ligand vapor. e-asct.orge-asct.org
Table 1: Comparison of Lability in Aqua Ions
| Ion | d-electron count | Log k (s⁻¹) for H₂O exchange | Lability Classification |
|---|---|---|---|
| Cr³⁺ | d³ | -6 | Inert |
| Cr²⁺ | d⁴ | 8 | Labile |
Data sourced from LibreTexts Chemistry. libretexts.org
Redox Chemistry Involving Chromium(II) Acetate Dihydrate
The Cr(II) ion is a potent reducing agent, with a standard reduction potential (E°) of -0.41 V for the Cr³⁺/Cr²⁺ couple. umb.eduedubirdie.com This property is central to the chemistry of chromium(II) acetate, making it highly sensitive to oxidation by air but also a useful reagent in chemical synthesis. edubirdie.com
The synthesis of chromium(II) acetate dihydrate is itself a prime example of the relevant redox chemistry, involving the reduction of a higher oxidation state chromium species.
The common laboratory preparation starts with a chromium(VI) compound like potassium dichromate (K₂Cr₂O₇) or a chromium(III) salt like chromium(III) chloride. wikipedia.orgumb.eduedubirdie.com In an acidic medium, a strong reducing agent, typically zinc metal, is used to effect the reduction. umb.eduedubirdie.com The reaction proceeds in stages, marked by distinct color changes: the orange or red-orange of Cr(VI) first turns to the green of Cr(III), and finally to the characteristic sky blue of the aqueous Cr(II) ion, [Cr(H₂O)₆]²⁺. umb.eduumb.edu
Once the reduction to Cr(II) is complete, the blue solution is treated with a solution of sodium acetate. This causes the immediate precipitation of the bright red, diamagnetic chromium(II) acetate dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂. wikipedia.org The entire process must be conducted under an inert atmosphere to prevent the rapid oxidation of Cr(II) back to Cr(III) by atmospheric oxygen. edubirdie.com
Table 2: Standard Reduction Potentials Relevant to Synthesis
| Half-Reaction | E° (Volts) |
|---|---|
| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 |
| Cr³⁺ + e⁻ ⇌ Cr²⁺ | -0.41 |
| Zn²⁺ + 2e⁻ ⇌ Zn | -0.76 |
Data sourced from University of Massachusetts lecture materials. umb.edu
The resulting chromium(II) acetate is a useful reducing agent in its own right and has been employed to dehalogenate organic compounds like α-bromoketones. wikipedia.org
Complex Formation with Diverse Ligand Systems
Chromium(II) acetate dihydrate is a valuable precursor for the synthesis of other chromium(II) compounds. The axial water ligands are readily substituted by a variety of other Lewis bases, and even the bridging acetate groups can be exchanged for other carboxylates. wikipedia.org
The bridging acetate ligands in the paddlewheel structure of Cr₂(CH₃CO₂)₄(H₂O)₂ can be replaced by other carboxylate anions. This allows for the synthesis of a family of analogous dinuclear chromium(II) carboxylate complexes. wikipedia.org While specific, detailed mechanistic studies on the reactions with fumaric acid and squaric acid are not widely documented in the surveyed literature, the general principle of carboxylate exchange is well-established.
The reaction would likely proceed by treating chromium(II) acetate with the desired dicarboxylic acid. Depending on the stoichiometry and reaction conditions, the dicarboxylic acid could potentially bridge two different dinuclear chromium units, leading to the formation of coordination polymers. The fundamental Cr-Cr quadruple bond and the paddlewheel motif are often retained in these products. The properties of the resulting complex, including the precise Cr-Cr bond length and its electronic properties, would be influenced by the structure and electronic nature of the new bridging dicarboxylate ligand.
Hydroamination Reactions Facilitated by Chromium(II) Species
While direct intermolecular hydroamination of unactivated alkenes using chromium(II) acetate as a catalyst is a challenging and less-documented transformation, chromium complexes have demonstrated significant efficacy in related reactions that result in the formation of carbon-nitrogen bonds. A prominent example is the N-alkylation of amines using alcohols, a process often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction. nih.govnih.gov This sustainable method provides an atom-economical route to synthesize alkylated amines, which are crucial in the production of fine chemicals, pharmaceuticals, and agrochemicals. nih.govnih.gov
The general mechanism for this chromium-catalyzed transformation involves several key steps. nih.gov Initially, the chromium catalyst facilitates the dehydrogenation of the alcohol, forming a carbonyl compound (an aldehyde or ketone). This intermediate then undergoes a condensation reaction with an amine to form an imine. In the final step, the imine is reduced by the catalyst, which transfers the "borrowed" hydrogen back to the C=N double bond, yielding the alkylated amine and regenerating the active catalyst. nih.gov This process highlights the ability of chromium complexes to mediate both dehydrogenation and hydrogenation steps within a single catalytic cycle. nih.govnih.gov
Research has shown that chromium-based catalyst systems can achieve high yields (over 90%) for a variety of alkyl amines using only a catalytic amount of base, which is an advantage over many other methods that require stoichiometric base addition. nih.govnih.gov These catalysts exhibit tolerance to a wide array of functional groups, including those sensitive to hydrogenation. nih.gov
| Amine Substrate | Alcohol Substrate | Product | Yield (%) | Reference |
| Aniline | Benzyl alcohol | N-Benzylaniline | 94 | nih.gov |
| 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | 93 | nih.gov |
| Aniline | 1-Phenylethanol | N-(1-Phenylethyl)aniline | 91 | nih.gov |
| Benzylamine | Ethanol (B145695) | N-Ethylbenzylamine | 85 | nih.gov |
| Piperidine | Benzyl alcohol | 1-Benzylpiperidine | 92 | nih.gov |
This table presents selected examples of chromium-catalyzed N-alkylation of amines with alcohols, demonstrating the scope of the reaction.
Coordination with Dipicolinic Acid and Formation of Soluble Complexes
Dipicolinic acid (pyridine-2,6-dicarboxylic acid, pydcH₂), a heterocyclic dicarboxylic acid, is a well-known chelating agent that forms stable, soluble complexes with a variety of metal ions, including chromium. The coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms from the two carboxylate groups, making it a tridentate ligand.
The synthesis of chromium-dipicolinate complexes has been thoroughly investigated. In one study, a chromium(III) complex, (dmpH)[Cr(pydc)₂]·H₂O, was synthesized by reacting chromium(III) nitrate (B79036) with pyridine-2,6-dicarboxylic acid in the presence of 2,9-dimethyl-1,10-phenanthroline (dmp). researchgate.net Although this example starts with a Cr(III) salt, it illustrates the stable coordination environment that chromium forms with this ligand. The resulting complex was characterized by methods including IR spectroscopy and single-crystal X-ray diffraction. researchgate.net X-ray analysis revealed a distorted octahedral geometry around the chromium center, with the metal ion being coordinated by two dipicolinate ligands. researchgate.netmdpi.com
| Selected Bond/Angle | Length (Å) / Angle (°) | Reference |
| Bond Lengths | ||
| Cr1-O1 | 1.986(2) | researchgate.net |
| Cr1-O3 | 1.980(2) | researchgate.net |
| Cr1-N1 | 2.053(2) | researchgate.net |
| Bond Angles | ||
| O1-Cr1-N1 | 80.60(8) | researchgate.net |
| O3-Cr1-N1 | 80.82(8) | researchgate.net |
| O1-Cr1-O3' | 91.20(7) | researchgate.net |
| N1-Cr1-N1' | 177.25(7) | researchgate.net |
This table presents selected crystallographic data for the anionic complex [Cr(pydc)₂]⁻, illustrating the coordination environment around the central chromium(III) ion. researchgate.net
| Complex Species (p,q,r) | Formula | log β | Reference |
| (0,1,1) | [Cr(pydc)]⁺ | 10.46 (± 0.08) | researchgate.net |
| (0,1,2) | [Cr(pydc)₂]⁻ | 18.25 (± 0.09) | researchgate.net |
| (-1,1,1) | [Cr(OH)(pydc)] | 4.67 (± 0.11) | researchgate.net |
| (-1,1,2) | [Cr(OH)(pydc)₂]²⁻ | 10.74 (± 0.12) | researchgate.net |
| (-2,1,2) | [Cr(OH)₂(pydc)₂]³⁻ | 1.13 (± 0.14) | researchgate.net |
Applications of Chromium Ii Acetate Dihydrate in Advanced Materials Science
Precursor in Thin Film Deposition Technologies
Chromium(II) acetate (B1210297) dihydrate serves as a precursor for creating thin films, particularly those of chromium oxide, which have important applications in electronics and optics. ethernet.edu.et The compound's ability to decompose upon heating to form chromium oxide makes it a suitable candidate for deposition technologies. ethernet.edu.et
Fabrication of Chromium Oxide Thin Films for Electronic and Optical Applications
Chromium(II) acetate is utilized as a precursor in the fabrication of chromium oxide (Cr₂O₃) thin films. These films are of significant interest for their protective qualities, offering anti-wear and corrosion resistance. Furthermore, chromium oxide films exhibit valuable optical and electronic properties. They can have high transmittance in the visible region of the electromagnetic spectrum and are used in various electronic devices. google.com The thermal decomposition of chromium(II) acetate dihydrate into chromium oxide is a key property leveraged for this application. ethernet.edu.et
Chemical Vapor Deposition (CVD) Methodologies
Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For producing chromium oxide thin films, Metal-Organic Chemical Vapor Deposition (MOCVD) is a frequently employed method. google.com
In a typical MOCVD process for chromium oxide, an organochromium compound is used as the precursor. google.com While various precursors like chromium hexacarbonyl (Cr(CO)₆) or chromium(III) acetylacetonate (B107027) are common, chromium acetate presents a viable alternative. lookchem.com The general process involves introducing the volatile precursor into a reaction chamber where it decomposes on a heated substrate. For instance, depositions can be performed in a hot-wall reactor under vacuum, using a carrier gas like nitrogen and a reactant gas such as oxygen, often mixed with water vapor to facilitate the reaction. google.com The quality, structure, and growth rate of the resulting crystalline Cr₂O₃ film depend on parameters like deposition temperature, pressure, and gas flow rates.
Synthesis of Nanomaterials
The use of acetate compounds is well-established for the production of ultra-high purity compounds and nanoscale materials. ethernet.edu.et Chromium(II) acetate dihydrate follows this trend, serving as a precursor for the synthesis of chromium-based nanomaterials. Its decomposition can be controlled to generate intricate chromium oxide structures, which are key components in specialized nanomaterials.
Research has demonstrated the synthesis of uniform, hollow chromium nanospheres using chromium acetate. This process involves a polyol method followed by a simple corrosion-etching step. The conversion of the chromium acetate precursor into the final chromium metal nanostructures is confirmed through spectroscopic analysis, which shows the disappearance of the Cr-O bond stretching vibrations characteristic of the acetate.
Role in Metal-Organic Framework (MOF) Synthesis and Design
Chromium(II) acetate dihydrate is a crucial building block in the synthesis of certain Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs). core.ac.uk These materials are of high interest for applications in gas storage and separation due to their high porosity and tunable properties.
The synthesis of Cr(II)-based MOFs often utilizes the dimeric paddlewheel structure, [Cr₂(O₂CR)₄], which is a defining feature of chromium(II) acetate. core.ac.uk In a typical synthesis, a diffusion-controlled approach can be used where solutions of chromium(II) acetate and an organic linker, such as isophthalic acid, are allowed to self-assemble. This process yields 2D-layered MOF materials where the chromium paddlewheel units are interconnected by the organic linkers, creating a porous grid-type assembly. For example, the reaction of chromium(II) acetate with isophthalate (B1238265) can form a 2D MOF with the formula [Cr(m-bdc)]·H₂O. The resulting crystalline structure contains 1D channels, making it a candidate for selective gas adsorption.
Notably, these Cr(II)-MOFs are redox-active, meaning their properties can be altered through post-synthetic modification. Controlled oxidation of the framework can tailor its gas adsorption selectivity, demonstrating a promising strategy for creating advanced separation materials.
Preparation of Jahn-Teller Active Chromium(II) Fluoroperovskites
Synthesis and Structural Characterization of NH₄CrF₃ and NaCrF₃
The synthesis of the elusive Jahn-Teller active compound sodium chromium(II) fluoride (B91410) (NaCrF₃) has been achieved through a reliable synthetic protocol starting from chromium(II) acetate dihydrate. researchgate.net The synthesis is challenging due to the high sensitivity of Cr(II) to oxidation. researchgate.net The procedure involves adding a solution of sodium fluoride (NaF) to a solution of chromium(II) acetate dihydrate in degassed water under vigorous stirring. NaCrF₃ precipitates from the solution almost immediately. researchgate.net
Structural characterization of NaCrF₃ reveals a highly distorted perovskite structure. researchgate.net The Jahn-Teller effect manifests in the coordination environment of the chromium ions, where the Cr-F bonds have different lengths. This distortion influences the material's magnetic properties. researchgate.netwikipedia.org Neutron diffraction studies have shown that NaCrF₃ exhibits a canted A-type antiferromagnetic ordering at low temperatures. researchgate.net While a specific synthesis for ammonium (B1175870) chromium(II) fluoride (NH₄CrF₃) from the acetate is not detailed, the successful protocol for NaCrF₃ provides a viable pathway for synthesizing other analogous ACrF₃ perovskites.
Data Tables
Table 1: Properties of Chromium(II) Acetate Dihydrate This table is interactive.
| Property | Value | Reference(s) |
| Chemical Formula | Cr₂(CH₃CO₂)₄(H₂O)₂ | wikipedia.org |
| Appearance | Reddish diamagnetic powder | e-asct.org |
| Molar Mass | 376.198 g·mol⁻¹ | e-asct.org |
| Key Structural Feature | Cr-Cr quadruple bond | wikipedia.orge-asct.org |
| Solubility | Poor solubility in water and methanol (B129727) | e-asct.org |
| Decomposition | Decomposes to chromium oxide on heating | ethernet.edu.et |
Table 2: Research Findings on NaCrF₃ Synthesis and Properties This table is interactive.
| Parameter | Finding | Reference(s) |
| Precursor | Chromium(II) acetate dihydrate | researchgate.net |
| Reactant | Sodium Fluoride (NaF) | researchgate.net |
| Solvent | Degassed Water | researchgate.net |
| Crystal Structure | Highly distorted perovskite | researchgate.net |
| Key Effect | Jahn-Teller Distortion | researchgate.net |
| Magnetic Ordering | Canted A-type antiferromagnetism | researchgate.net |
Catalytic Roles of Chromium Ii Acetate Dihydrate in Chemical Synthesis
Applications in Organic Oxidation Reactions
Chromium compounds, particularly those in the +6 oxidation state, are powerful oxidizing agents for converting alcohols to carbonyl compounds. umb.edu Chromium(II) acetate (B1210297) dihydrate, a Cr(II) compound, is not typically the direct catalyst in these transformations but can serve as a precursor to the catalytically active species. Acetates are recognized as excellent precursors for the production of ultra-high purity compounds and catalysts. americanelements.com
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While chromium(VI) reagents are commonly employed for this purpose, research into catalytic systems often involves the in situ generation of the active catalyst from a more stable and convenient precursor. umb.edu Chromium(II) acetate dihydrate can be a starting point for the synthesis of more complex chromium catalysts. The anhydrous form of chromium(II) acetate can be prepared from the dihydrate by heating. wikipedia.org
The catalytic cycle for chromium-catalyzed alcohol oxidation generally involves the formation of a chromate (B82759) ester from the alcohol and a high-valent chromium species. This is followed by the elimination of the reduced chromium species and the formation of the carbonyl compound. The specific conditions of the reaction, including the choice of co-oxidant and ligands, determine the efficiency and selectivity of the process.
Table 1: Examples of Chromium-Catalyzed Oxidation of Alcohols
| Substrate (Alcohol) | Product (Carbonyl Compound) | Chromium Species (Typical) | Co-oxidant (Typical) |
| Primary Alcohol | Aldehyde | Cr(VI) | Pyridinium chlorochromate (PCC) |
| Primary Alcohol | Carboxylic Acid | Cr(VI) | Jones Reagent (CrO₃/H₂SO₄) |
| Secondary Alcohol | Ketone | Cr(VI) | Jones Reagent (CrO₃/H₂SO₄) |
Catalysis in Olefin Oligomerization Processes
Chromium-based catalysts are pivotal in the selective oligomerization of olefins, particularly ethylene (B1197577), to produce valuable linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene. nih.gov These LAOs are important co-monomers in the production of polyethylene. Chromium(II) acetate can be used as a precursor to generate the active chromium catalyst for these processes.
The active catalytic species in these systems are often formed by the reaction of a chromium precursor with a co-catalyst, typically an organoaluminum compound such as methylaluminoxane (B55162) (MAO), and a ligand. nih.gov The nature of the ligand, often a PNP (phosphine-amine-phosphine) type ligand, plays a crucial role in determining the selectivity of the oligomerization process. nih.govmdpi.com
A significant challenge in olefin oligomerization is controlling the selectivity to minimize the formation of undesired by-products, such as isomers of the target alpha-olefin, higher oligomers, and polymers. google.comwisc.edu Several strategies have been developed to enhance selectivity:
Ligand Design: The steric and electronic properties of the ligands coordinated to the chromium center have a profound impact on the course of the reaction. Judicious selection of N-aryl PNP ligands, for instance, can tune the selectivity towards the desired olefin product. mdpi.com
Catalyst Immobilization: Supporting the chromium catalyst on a solid matrix, such as silica, can improve catalyst stability and longevity, leading to higher turnover numbers and potentially better control over the product distribution. mdpi.com Immobilization can also facilitate the separation of the catalyst from the products, simplifying the process.
Control of Reaction Parameters: Optimization of reaction conditions such as temperature, pressure, and the ratio of co-catalyst to the chromium precursor (Al/Cr molar ratio) is critical for maximizing the yield of the desired oligomer and minimizing by-products. nih.gov
Table 2: Influence of Al/Cr Molar Ratio on Ethylene Oligomerization
| Entry | Al/Cr Molar Ratio | Catalyst Activity ( kg/(g ·h)) | Selectivity for 1-Hexene + 1-Octene (%) |
| 1 | 200 | 2500 | 80.2 |
| 2 | 300 | 3887.7 | 84.5 |
| 3 | 400 | 3200 | 82.1 |
| 4 | 500 | 2800 | 79.5 |
| Data adapted from a study on a PNP/Cr(acac)₃/MAO catalytic system and is for illustrative purposes. nih.gov |
General Utility as a Precursor for Active Catalytic Species
Chromium(II) acetate dihydrate is a versatile and convenient starting material for the synthesis of a wide range of chromium compounds. wikipedia.orgumb.edu Its relative stability compared to other Cr(II) salts makes it an attractive precursor. umb.edu The acetate ligands can be readily displaced by other ligands, allowing for the synthesis of various chromium complexes with tailored properties for specific catalytic applications. wikipedia.org
For instance, anhydrous chromium(II) acetate, obtained from the dihydrate, can be used to synthesize ligand-coordinated chromium(II) acetate complexes. e-asct.orge-asct.orge-asct.org These complexes, in turn, can serve as precursors for catalysts in reactions such as the co-oligomerization of ethylene and α-olefins. uoa.grnih.gov The ability to easily introduce different ligands allows for the fine-tuning of the catalyst's electronic and steric environment, which is fundamental to controlling its activity and selectivity.
Environmental and Analytical Chemistry Research with Chromium Ii Acetate Dihydrate
Polymer Chemistry and Cross Linking Studies Involving Chromium Acetates
Cross-linking of Carboxylic Acid Containing Polymers (e.g., Poly(acrylic acid))
Chromium acetate (B1210297) is instrumental in the cross-linking of polymers that feature carboxylic acid functionalities, such as poly(acrylic acid) (PAA) and partially hydrolyzed polyacrylamide (HPAM). researchgate.netresearchgate.netgoogle.comepo.orggoogle.com The process hinges on the interaction between the chromium(III) ions and the carboxylate groups (-COO⁻) along the polymer backbone.
The cross-linking mechanism involves the substitution of the acetate ligands on the chromium complex by the carboxylate groups of the polymer. researchgate.net This reaction forms ionic cross-links, creating a three-dimensional network structure. rsc.org In the case of HPAM, the Cr³⁺ ions react with the carboxyl groups, leading to the formation of a gel. scu.edu.cn This process is often used to create hydrogels with tunable properties. The reaction can be influenced by factors such as pH, temperature, and the concentration of both the polymer and the cross-linker. researchgate.netresearchgate.net For instance, the gelation time can be delayed by controlling these parameters, which is crucial for applications requiring the injection of the polymer solution before gel formation. researchgate.net
The formation of these cross-linked networks can be represented schematically as the bridging of polymer chains by chromium ions. This ionic bonding is dynamic and can be reversible, which imparts unique properties to the resulting materials. rsc.org
Formation of Cross-linked Polymer Networks and Hydrogels
The cross-linking action of chromium acetate leads to the formation of extensive polymer networks, which are the fundamental structures of hydrogels. researchgate.net Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or aqueous fluids. researchgate.net
The synthesis of these hydrogels typically involves mixing an aqueous solution of a carboxylic acid-containing polymer with a solution of chromium acetate. researchgate.nettandfonline.com The subsequent cross-linking reaction transforms the polymer solution (a sol) into a gel. The characteristics of the resulting hydrogel, such as its swelling capacity and mechanical strength, are highly dependent on the cross-linking density. rsc.org
Researchers have studied the rheological properties of these hydrogels, observing the transition from a viscous liquid to an elastic solid. tandfonline.commdpi.com The gelation time and the final strength of the gel can be precisely controlled by adjusting the formulation, including the polymer concentration and the ratio of polymer to cross-linker. researchgate.nettandfonline.com For example, a study on polyacrylamide/chromium(III) acetate hydrogels showed that a composition of 15,000 ppm of partially hydrolyzed polyacrylamide and 2,500 ppm of chromium(III) acetate resulted in a gel with acceptable strength for water shutoff treatments in oil reservoirs. tandfonline.com
Table 1: Factors Influencing the Formation of Chromium Acetate Cross-linked Hydrogels
| Factor | Influence on Gelation |
| Polymer Concentration | Higher concentrations generally lead to stronger gels and faster gelation times. researchgate.net |
| Cross-linker Concentration | Increasing chromium acetate concentration enhances cross-linking density, resulting in stronger, more rigid gels. researchgate.net |
| Temperature | Higher temperatures typically accelerate the cross-linking reaction, reducing gelation time. researchgate.nettandfonline.com |
| pH | The pH of the solution affects the availability of carboxylate groups for cross-linking and the state of the chromium ions, thus influencing the reaction rate. researchgate.netresearchgate.net |
| Polymer Hydrolysis Degree | For polymers like HPAM, a lower degree of hydrolysis can significantly delay gelation time. researchgate.net |
Influence on Mechanical and Surface Properties of Polymeric Materials
The introduction of chromium acetate cross-links has a profound impact on the mechanical and surface properties of polymeric materials. The formation of a 3D network structure significantly enhances the material's strength, durability, and can also be used to modify surface characteristics like friction. rsc.orgscu.edu.cnspecialchem.com
Durability and Mechanical Strength Enhancement
One of the most significant effects of cross-linking polymers with chromium acetate is the enhancement of their mechanical properties. scu.edu.cnresearchgate.net The cross-links act as junction points within the polymer network, restricting chain mobility and increasing the material's resistance to deformation. specialchem.com
The durability of these materials is also improved, as the cross-linked network is more resistant to degradation from factors like temperature and chemical exposure. researchgate.net This enhanced stability is crucial for applications in harsh environments, such as in the oil and gas industry. researchgate.netscu.edu.cn
Table 2: Effect of Chromium Acetate Cross-linking on Polymer Properties
| Property | Observation | Scientific Reason |
| Tensile Strength | Increased | The 3D network created by cross-links resists deformation under stress. specialchem.com |
| Hardness | Increased | Reinforcement of the polymer matrix by the cross-linked structure. specialchem.com |
| Elasticity | Can be tailored | Moderate cross-linking can maintain or improve elasticity, while high cross-linking increases stiffness. specialchem.com |
| Thermal Stability | Enhanced | The cross-linked network is more resistant to thermal degradation. scu.edu.cnresearchgate.net |
| Chemical Resistance | Improved | The interconnected network restricts the penetration of solvent molecules. specialchem.com |
Application in Accelerator-Free Nitrile Rubber Article Manufacturing
In the manufacturing of nitrile rubber articles, such as gloves, vulcanization is a critical step to improve the material's properties. dlseals.net Traditional vulcanization often employs sulfur and chemical accelerators, which can sometimes cause allergic reactions. qsource.com This has led to the development of accelerator-free nitrile gloves. nciclean.comtopglove.comresearchgate.net
Accelerator-free vulcanization of carboxylated nitrile rubber (XNBR) can be achieved through ionic cross-linking. researchgate.net This process involves the carboxyl groups present on the XNBR polymer chains. A metal-containing compound can provide divalent or trivalent cations that form ionic cross-links with these carboxyl groups. researchgate.net While zinc oxide is commonly mentioned for providing Zn²⁺ ions for this purpose, other metal compounds can also be used.
Although the direct use of "acetic acid;chromium;dihydrate" as the primary cross-linking agent in commercial accelerator-free nitrile glove manufacturing is not explicitly detailed in the provided search results, the underlying chemical principle is applicable. Chromium(III) acetate can provide Cr³⁺ ions that, similar to Zn²⁺, can form strong ionic cross-links with the carboxyl groups of XNBR. This would create a vulcanized network without the need for traditional sulfur-based accelerators, thus potentially reducing the risk of associated allergies. qsource.comtopglove.com This method offers an alternative pathway to produce high-performance, hypoallergenic nitrile rubber products. topglove.com
Q & A
Q. What are the established methods for synthesizing chromium acetate dihydrate, and what key parameters must be controlled?
Chromium acetate dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, is typically synthesized by reacting chromium(II) salts (e.g., CrCl₂) with acetic acid under reducing conditions. Key parameters include:
- Inert atmosphere : To prevent oxidation of Cr(II) to Cr(III), use nitrogen or argon gas .
- Stoichiometric ratios : Maintain a 1:2 molar ratio of Cr to acetic acid to ensure proper ligand coordination .
- Hydration control : The dihydrate form requires precise water content, achieved by controlled evaporation or recrystallization from aqueous acetic acid .
- Reaction monitoring : Use UV-Vis spectroscopy to track the characteristic red color of Cr(II) acetate and confirm the absence of Cr(III) impurities (λ~500 nm) .
Q. How should chromium acetate dihydrate be handled and stored to prevent degradation?
- Storage : Keep under inert gas (argon) in airtight containers to avoid oxidation. Desiccants (e.g., silica gel) can stabilize hydration states .
- Handling : Use Schlenk lines or gloveboxes for air-sensitive manipulations. Avoid exposure to moisture or oxygen during weighing or transfer .
- Stability assays : Regularly test samples via thermogravimetric analysis (TGA) to detect hydration changes and X-ray diffraction (XRD) to confirm crystallinity .
Q. What analytical techniques are essential for characterizing chromium acetate dihydrate?
- Elemental analysis : Confirm Cr:acetate:H₂O ratios via inductively coupled plasma mass spectrometry (ICP-MS) and combustion analysis .
- Spectroscopy : FTIR identifies acetate ligand vibrations (e.g., ν(COO⁻) ~1560 cm⁻¹); UV-Vis monitors electronic transitions .
- Thermal analysis : TGA quantifies hydration states (weight loss at ~100–150°C for H₂O) .
- XRD : Validates crystal structure against reference data (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can factorial design optimize experimental conditions for studying chromium acetate dihydrate’s reactivity?
- Variable selection : Test factors like temperature, pH, and ligand concentration (e.g., acetate excess) using a 2³ factorial design to identify interactions .
- Replication : Include ≥3 replicates per condition to account for variability in air-sensitive reactions .
- Response metrics : Measure reaction yield, Cr oxidation state (via X-ray photoelectron spectroscopy), and ligand exchange kinetics .
Q. How should researchers address contradictions in reported stability data for chromium acetate dihydrate?
- Critical literature review : Compare synthesis protocols (e.g., inert atmosphere rigor, reagent purity) and characterization methods (e.g., TGA vs. Karl Fischer titration for H₂O content) .
- Controlled replication : Reproduce conflicting studies under standardized conditions, monitoring variables like O₂ levels (<1 ppm) and hydration kinetics .
- Theoretical alignment : Link discrepancies to coordination chemistry principles (e.g., Jahn-Teller distortions in Cr(II) complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
